1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- 1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl-
Brand Name: Vulcanchem
CAS No.: 56297-68-8
VCID: VC21328400
InChI: InChI=1S/C20H25N3/c1-3-23(4-2)13-7-11-21-19-10-12-22-20-15-17-9-6-5-8-16(17)14-18(19)20/h5-6,8-10,12,14-15H,3-4,7,11,13H2,1-2H3,(H,21,22)
SMILES: CCN(CC)CCCNC1=CC=NC2=CC3=CC=CC=C3C=C12
Molecular Formula: C20H25N3
Molecular Weight: 307.4 g/mol

1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl-

CAS No.: 56297-68-8

Cat. No.: VC21328400

Molecular Formula: C20H25N3

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- - 56297-68-8

Specification

CAS No. 56297-68-8
Molecular Formula C20H25N3
Molecular Weight 307.4 g/mol
IUPAC Name N-benzo[g]quinolin-4-yl-N',N'-diethylpropane-1,3-diamine
Standard InChI InChI=1S/C20H25N3/c1-3-23(4-2)13-7-11-21-19-10-12-22-20-15-17-9-6-5-8-16(17)14-18(19)20/h5-6,8-10,12,14-15H,3-4,7,11,13H2,1-2H3,(H,21,22)
Standard InChI Key KTSYTPMUPYCPFS-UHFFFAOYSA-N
SMILES CCN(CC)CCCNC1=CC=NC2=CC3=CC=CC=C3C=C12
Canonical SMILES CCN(CC)CCCNC1=CC=NC2=CC3=CC=CC=C3C=C12

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator